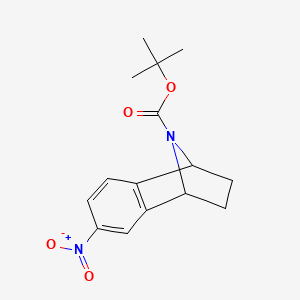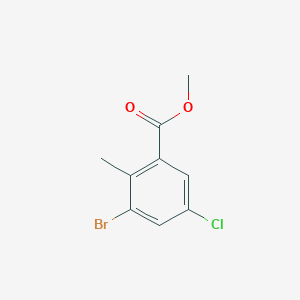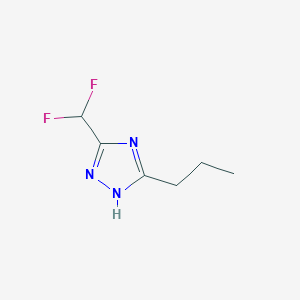
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring substituted with a difluoromethyl group at the 3-position and a propyl group at the 5-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation . The specific reactivity of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Chemistry and Synthesis
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds that is an area of active scientific investigation. The introduction of fluorine-containing substituents into the 1,2,4-triazole system is known to increase lipophilicity and reduce toxicity compared to non-fluorinated analogs. Research has been conducted on the interaction of fluorine-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide, indicating the importance of fluorine substitution in modifying the chemical properties and biological activities of these compounds (Holovko-Kamoshenkova et al., 2020).
Biomedical Applications
1,2,4-Triazole derivatives have shown a broad range of biological activities. They have been studied for over a century and continue to attract attention due to their applications in the biomedical field, including anti-inflammatory, antimicrobial, and antiviral properties. The development of new chemical entities and pharmaceuticals based on triazole derivatives, including those modified with fluorine, remains a significant area of research (Ferreira et al., 2013).
Material Science and Energetic Materials
Triazole derivatives, including those with fluorine-containing substituents, have applications in material science. For instance, salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials, demonstrating potential as explosive compounds. The introduction of fluorine groups is notable for enhancing the detonation properties of these materials, making them significant in the development of high-density energetic materials (Thottempudi & Shreeve, 2011).
Corrosion Inhibition
Triazole derivatives, including those modified with fluorine or sulfur, have been evaluated as corrosion inhibitors. The adsorption of these compounds on metal surfaces in acidic and neutral solutions indicates their potential as anticorrosion agents. This application is crucial for protecting metal alloys in various industrial settings (Allam, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-2-3-4-9-6(5(7)8)11-10-4/h5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRYSOSAXTUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
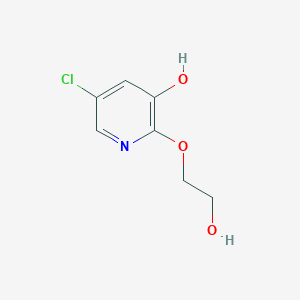
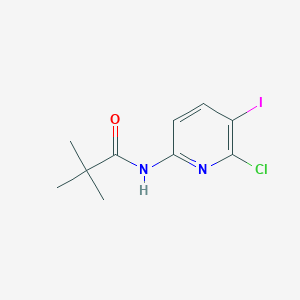
![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
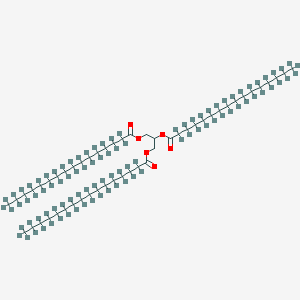
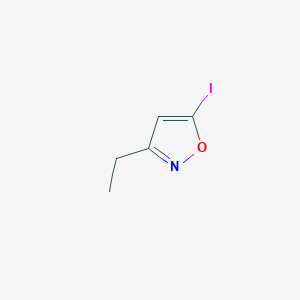
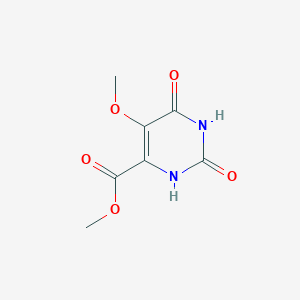
![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
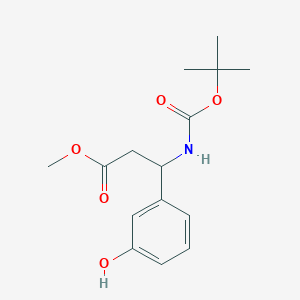
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)
